molecular formula C13H18N2OS B5887583 N-cyclopentyl-N'-(4-methoxyphenyl)thiourea

N-cyclopentyl-N'-(4-methoxyphenyl)thiourea

Cat. No. B5887583
M. Wt: 250.36 g/mol
InChI Key: GQFGPTUKDUQVOL-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(4-methoxyphenyl)thiourea (CPMT) is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiourea derivatives, which have been shown to exhibit a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-N'-(4-methoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-cyclopentyl-N'-(4-methoxyphenyl)thiourea may exert its biological effects by modulating various signaling pathways. For example, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been reported to activate the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to exhibit a variety of biochemical and physiological effects. For example, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. Furthermore, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been reported to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-N'-(4-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity compared to other thiourea derivatives. This allows for higher concentrations to be used without causing significant cell death or toxicity. However, one of the limitations of using N-cyclopentyl-N'-(4-methoxyphenyl)thiourea is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for research on N-cyclopentyl-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and optimize its efficacy in vivo. Another area of interest is its potential as a neuroprotective agent for neurodegenerative disorders such as Alzheimer's disease. Future studies could focus on optimizing its pharmacokinetics and bioavailability in order to improve its effectiveness in vivo. Additionally, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea could be further modified to improve its solubility and selectivity towards specific targets.

Synthesis Methods

N-cyclopentyl-N'-(4-methoxyphenyl)thiourea can be synthesized by reacting 4-methoxyaniline with cyclopentyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group, forming the thiourea derivative. The product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, N-cyclopentyl-N'-(4-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.

properties

IUPAC Name

1-cyclopentyl-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFGPTUKDUQVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(4-methoxyphenyl)thiourea

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